2-(2-ethylphenoxy)-N-isopropylpropanamide
Overview
Description
2-(2-ethylphenoxy)-N-isopropylpropanamide is a useful research compound. Its molecular formula is C14H21NO2 and its molecular weight is 235.32 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 235.157228913 g/mol and the complexity rating of the compound is 240. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Pharmacological Properties and Molecular Mechanisms
Compounds like thymol, a monoterpene phenol, demonstrate a range of pharmacological properties, including antioxidant, anti-inflammatory, and antitumor activities. These properties highlight the therapeutic potential of similar compounds for treating cardiovascular, neurological, and metabolic diseases. The molecular mechanisms involve anti-inflammatory actions, antioxidant effects, and antihyperlipidemic activities, suggesting potential pharmaceutical development opportunities for compounds with similar structures and functions (M. F. Nagoor Meeran et al., 2017).
Environmental Fate and Toxicology
The environmental fate of alkylphenols and their derivatives, including their persistence and potential endocrine-disrupting effects, underscores the importance of understanding the environmental impact of related chemical compounds. Studies on alkylphenol ethoxylates (APEs) and their metabolites reveal their significant presence in various environmental compartments, raising concerns about their ecological and health risks. This research area necessitates a thorough examination of the degradation pathways, bioaccumulation, and toxicological effects of chemically similar compounds (G. Ying et al., 2002).
Bioavailability and Bioefficacy of Polyphenols
The study of polyphenols, including their bioavailability and therapeutic roles, provides insights into the potential health benefits of chemically related compounds. Polyphenols, such as chlorogenic acid, exhibit antioxidant, anti-inflammatory, and metabolic regulatory effects. Understanding the bioavailability and metabolic pathways of these compounds can inform the development of dietary supplements or pharmacological agents aimed at treating metabolic disorders, cardiovascular diseases, and other health conditions (M. Naveed et al., 2018).
Endocrine Disrupting Chemicals and Public Health
Research on endocrine-disrupting chemicals (EDCs), such as bisphenol A (BPA) and phthalates, highlights the potential health risks associated with exposure to these compounds. EDCs can interfere with hormone action, leading to reproductive, developmental, and metabolic disorders. Studies investigating the effects of EDCs on obesity development, glucose metabolism disorders, and reproductive health emphasize the need for cautious evaluation of chemicals with similar endocrine-disrupting potential and their impact on public health (M. M. Stojanoska et al., 2017).
Properties
IUPAC Name |
2-(2-ethylphenoxy)-N-propan-2-ylpropanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-5-12-8-6-7-9-13(12)17-11(4)14(16)15-10(2)3/h6-11H,5H2,1-4H3,(H,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZGZRLCEZPFVLY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1OC(C)C(=O)NC(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.